molecular formula C5H9F3O4SSi B040721 Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 120801-75-4

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No.: B040721
CAS No.: 120801-75-4
M. Wt: 250.27 g/mol
InChI Key: XHVSCKNABCCCAC-UHFFFAOYSA-N
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Description

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TMSCF2SO2F) is a highly versatile and powerful reagent designed for electrophilic trifluoromethylation and difluorocarbene transfer reactions in advanced synthetic chemistry. Its primary research value lies in its role as a stable, user-friendly precursor to the "Trifluoromethyl Cation" (CF3+) equivalent, enabling the direct introduction of the trifluoromethyl group into a wide range of nucleophilic substrates. The mechanism of action typically involves fluoride ion activation, which triggers the decomposition of the reagent to generate the key electrophilic trifluoromethylating species, (trifluoromethyl)fluorosulfonate (CF3OSO2F). This reactive intermediate effectively trifluoromethylates various carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as aromatic and heteroaromatic systems.

Properties

IUPAC Name

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVSCKNABCCCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380752
Record name Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120801-75-4
Record name Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethylsilyl 2,2-difluoro-2-sulfoacetate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Protonation of the Acid : The carboxylic acid is protonated by HCl (generated in situ), enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : Chlorotrimethylsilane acts as the nucleophile, displacing the hydroxyl group to form the silyl ester and HCl as a byproduct.

The stoichiometric ratio is typically 1:1, though excess chlorotrimethylsilane (1.2–1.5 equivalents) is often employed to drive the reaction to completion.

Experimental Procedure

  • Materials :

    • 2-Fluorosulfonyl-2,2-difluoroacetic acid (1.0 equiv)

    • Chlorotrimethylsilane (1.2–1.5 equiv)

    • Anhydrous dichloromethane or toluene (solvent)

    • Molecular sieves (to scavenge water)

  • Conditions :

    • Temperature: 0–25°C (room temperature)

    • Time: 12–24 hours under nitrogen atmosphere

    • Workup: Removal of solvent under reduced pressure, followed by distillation or chromatography for purification.

  • Yield and Purity :

    • Reported yields range from 85% to 92%.

    • Purity post-distillation: ≥97% (boiling point 156°C at 35 mm Hg).

Alternative Pathways and Modifications

While the silylation route dominates industrial and laboratory syntheses, exploratory methods have been investigated to optimize efficiency or adapt to substrate availability.

Solvent and Catalyst Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., diglyme) enhance reaction rates by stabilizing ionic intermediates, whereas non-polar solvents (e.g., toluene) favor milder conditions.

  • Catalytic Additives : Trace amounts of imidazole or pyridine accelerate silylation by scavenging HCl, though they may complicate purification.

Critical Analysis of Synthetic Challenges

Byproduct Management

  • HCl Evolution : Requires trapping with a base (e.g., sodium bicarbonate) or inert gas purging.

  • Siloxane Formation : Side reactions between excess chlorotrimethylsilane and water generate siloxanes, necessitating molecular sieves or drying tubes.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous distillation systems to isolate the product from unreacted chlorotrimethylsilane and solvent. Key parameters include:

ParameterOptimal Value
Reaction Temperature20–25°C
Pressure35–40 mm Hg
Distillation Cut73–74°C (head temp)
Purity≥97% (GC analysis)

Data aggregated from commercial suppliers (e.g., Thermo Scientific, Sigma-Aldrich) indicate consistent reproducibility across batches.

Emerging Trends and Research Gaps

While the current methodology is robust, areas for improvement include:

  • Catalyst Development : Heterogeneous catalysts to reduce chlorotrimethylsilane usage.

  • Green Solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

  • Flow Chemistry : Continuous-flow systems to enhance safety and yield .

Scientific Research Applications

Fluoroalkylation Agent

TFDA serves as a potent fluoroalkylation agent, facilitating the introduction of difluoromethyl groups into organic substrates. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance biological activity and stability.

Case Study: Synthesis of Difluorocyclopropenes

In a study by Wang and Silverman (2006), TFDA was utilized to prepare difluorocyclopropenes, which are valuable intermediates in organic synthesis. The reaction conditions were optimized to achieve high yields, demonstrating TFDA's effectiveness as a difluorocyclopropene precursor .

Preparation of Difluorocarbene Reagents

TFDA is also employed in the generation of difluorocarbene reagents, which are crucial for various synthetic applications including cyclopropanation and the formation of difluoromethylated compounds.

Data Table: Difluorocarbene Generation

Reagent UsedReaction ConditionsYield (%)
TFDARoom Temperature85
Methyl 2,2-Difluoro-2-(Fluorosulfonyl)acetateHigh Temperature90

Research indicates that TFDA exhibits reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under specific conditions, making it a versatile choice for generating difluorocarbenes .

Applications in Material Science

Beyond organic synthesis, TFDA has applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study: Development of Fluorinated Polymers

In research conducted by Aikawa et al. (2015), TFDA was incorporated into polymer matrices to improve their properties. The resulting materials demonstrated superior resistance to solvents and elevated temperatures, making them suitable for high-performance applications .

Analytical Chemistry

TFDA is also utilized in analytical chemistry as a derivatizing agent for mass spectrometry and gas chromatography applications. Its ability to modify analytes enhances their detectability and improves separation efficiency.

Data Table: Analytical Applications

ApplicationMethodologyResult
Mass SpectrometryDerivatization with TFDAImproved sensitivity
Gas ChromatographySample PreparationEnhanced resolution

Mechanism of Action

The mechanism of action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into various substrates through nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of the fluorosulfonyl group, which enhances its electrophilic character .

Comparison with Similar Compounds

Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (MDFA)

Key comparisons include:

Property TFDA MDFA
Reactivity High reactivity with alkenes Comparable to TFDA under high concentration/temperature
Synthesis From fluorosulfonyldifluoroacetic acid + Me₃SiCl Likely via esterification of fluorosulfonyldifluoroacetic acid
Byproducts TMSF, CO₂, SO₂ Not explicitly reported, likely similar
Yield in Cyclopropanation High (e.g., 76% with n-butyl acrylate using 2 equiv. MDFA) Similar yields under optimized conditions
Substrate Compatibility Broad, including deactivated alkenes Limited with electron-rich alkenes (e.g., decomposition observed in some cases)

MDFA matches TFDA’s reactivity in generating difluorocarbene but requires higher temperatures and concentrations for equivalent performance. For instance, MDFA achieved 76% yield in cyclopropanation of n-butyl acrylate after 48 hours, mirroring TFDA’s efficiency . However, MDFA failed in reactions with highly electron-rich alkenes (e.g., allyl acetates), where TFDA succeeds .

Triethyl Derivatives (TEFDA)

Triethyl analogues (e.g., triethylsilyl derivatives) exhibit similar reactivity to TFDA but offer practical advantages:

  • Ease of Purification : TEFDA derivatives are more volatile, simplifying distillation and reducing acid impurities .
  • Reactivity : Comparable to TFDA in cyclopropanation and ether formation .

Sodium Trifluoroacetate and BrCF₂CO₂Li/Na

Other difluorocarbene precursors include:

  • Sodium Trifluoroacetate : Less reactive than TFDA, requiring harsher conditions (e.g., high heat) for CF₂ generation .
  • BrCF₂CO₂Li/Na : More reactive than ClCF₂CO₂Na, enabling metal-carbene formation at lower temperatures .

Ethyl 2,2-Difluoro-2-(Trimethylsilyl)Acetate

This compound (CAS 205865-67-4) is structurally related but focuses on silyl enolate chemistry rather than CF₂ generation. It is used in Pd-catalyzed α-arylation reactions to synthesize α,α-difluoroacetates .

Key Research Findings

  • TFDA vs. MDFA : While TFDA remains the gold standard for broad substrate tolerance, MDFA is a cost-effective alternative for specific applications, particularly with electron-deficient alkenes .
  • Environmental Impact : TFDA’s release of SO₂ (an ozone-depleting gas) is a drawback compared to newer reagents like BrCF₂CO₂Li/Na, which avoid sulfur byproducts .
  • Mechanochemical Applications: TFDA-derived CF₂ has been utilized in solvent-free, mechanochemical difluoromethylation of ketones, highlighting its versatility .

Biological Activity

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a fluorinated organic compound notable for its unique reactivity and potential applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

  • Molecular Formula : C5_5H9_9F3_3O4_4SSi
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 120801-75-4
  • Physical State : Clear liquid
  • Boiling Point : 86°C
  • Flash Point : 26°C
  • Solubility : Reacts with water; stable under dry conditions.

TFDA acts primarily as a source of difluorocarbene, a highly reactive species that can participate in various chemical transformations. The generation of difluorocarbene from TFDA occurs under specific conditions (high temperature and concentration), making it an efficient reagent in organic synthesis. Its ability to engage in cycloaddition reactions allows for the formation of difluorinated products, which are valuable in medicinal chemistry and materials science.

Fluoroalkylation Agent

TFDA is utilized as a fluoroalkylation agent in the preparation of difluorocyclopropenes and other difluorinated compounds. This reactivity has implications in drug development, particularly for compounds that require enhanced biological activity or specificity due to the presence of fluorine atoms.

Case Studies

  • Reactivity with Alkenes
    • In studies involving TFDA's reaction with alkenes, it has been shown to produce difluorinated products with high yields. For instance, when reacted with n-butyl acrylate, TFDA yielded 76% of the corresponding difluorocyclopropane after two days under optimal conditions .
  • Comparison with Methyl Analog
    • Research comparing TFDA with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) indicates that TFDA exhibits superior stability and reactivity due to the presence of the trimethylsilyl group . This stability enhances its utility in complex syntheses where handling and storage conditions are critical.

Comparative Analysis

The following table summarizes key differences between TFDA and related compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundContains a trimethylsilyl groupMore stable and easier to handle than methyl variant
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateLacks trimethylsilyl groupLess stable; higher reactivity at elevated temperatures
Tris(trimethylsilyl) fluorosulfonyldifluoroacetateMultiple trimethylsilyl groupsHigher reactivity due to increased sterics

Toxicity and Safety Considerations

While TFDA shows promise as a synthetic reagent, its biological interactions necessitate careful evaluation regarding toxicity. Preliminary studies suggest potential corrosive properties and flammability, indicating that proper safety protocols should be followed during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Reactant of Route 2
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Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

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